molecular formula C19H30O3 B12552840 Ethyl 4-decoxybenzoate CAS No. 154845-74-6

Ethyl 4-decoxybenzoate

Cat. No.: B12552840
CAS No.: 154845-74-6
M. Wt: 306.4 g/mol
InChI Key: RSIVLFDKCDXHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-decoxybenzoate: is an organic compound with the molecular formula C19H30O3 . It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the hydroxyl group is replaced by a decyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-decoxybenzoate can be synthesized through the esterification of 4-decoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The process includes the esterification reaction followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 4-decoxybenzoate can undergo oxidation reactions, where the ethyl group may be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or decyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry: Ethyl 4-decoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other materials.

Biology: In biological research, this compound is used to study the interactions of ester derivatives with biological systems. It can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: this compound has potential applications in the formulation of drugs and therapeutic agents. Its ester structure allows for modifications that can enhance the bioavailability and efficacy of medicinal compounds.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also employed in the manufacture of coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 4-decoxybenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

  • Ethyl 4-hydroxybenzoate
  • Ethyl 4-methoxybenzoate
  • Ethyl 4-aminobenzoate

Comparison: Ethyl 4-decoxybenzoate is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

154845-74-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-decoxybenzoate

InChI

InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-4-2/h12-15H,3-11,16H2,1-2H3

InChI Key

RSIVLFDKCDXHTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.